molecular formula C8H8N4S B12875560 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile CAS No. 1501-08-2

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B12875560
CAS No.: 1501-08-2
M. Wt: 192.24 g/mol
InChI Key: HPLXQDYPMZVLOB-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile is a polyfunctional heterocyclic compound featuring a pyrrole core substituted with an ethylsulfanyl group at position 5 and two cyano groups at positions 3 and 2. The amino group at position 2 enhances its reactivity, making it a versatile scaffold for synthesizing dyes, pharmaceuticals, and advanced materials. Its ethylsulfanyl substituent contributes to unique electronic and steric properties, influencing solubility, stability, and reactivity in further derivatization reactions.

Properties

CAS No.

1501-08-2

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-5-ethylsulfanyl-1H-pyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C8H8N4S/c1-2-13-8-6(4-10)5(3-9)7(11)12-8/h12H,2,11H2,1H3

InChI Key

HPLXQDYPMZVLOB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=C(N1)N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile typically involves the reaction of ethylthio-substituted pyrrole derivatives with suitable nitrile-containing reagents. One common method involves the cyclization of ethylthio-substituted intermediates under controlled conditions to form the desired pyrrole ring with dicarbonitrile functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The amino and ethylthio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and ethylthio groups allows for interactions with various biological molecules, influencing pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituent at position 5 of the pyrrole ring significantly impacts the compound’s properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Pyrrole-3,4-dicarbonitrile Derivatives
Compound Name Substituent (Position 5) Synthesis Method Key Applications Reactivity and Properties
2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile Ethylsulfanyl Likely via nucleophilic substitution or heterocyclization Under investigation (e.g., materials science) Moderate lipophilicity; ethylsulfanyl may act as a weak leaving group. Potential for oxidation to sulfoxides/sulfones.
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile Chloro Chloride-catalyzed degradation of tetrachlorothiadiazine Dyes (e.g., ylidene derivatives for color photography) Electron-withdrawing chloro group enhances electrophilic substitution reactivity. Chlorine serves as a superior leaving group for nucleophilic reactions.
2-Amino-5-(2-amino-phenylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile 2-Amino-phenylsulfanyl Not specified (likely condensation/cyclization) Not reported Bulky aryl group increases steric hindrance; amino group enables hydrogen bonding, potentially improving crystallinity.
Key Observations:

Electronic Effects: The chloro derivative’s electron-withdrawing group polarizes the pyrrole ring, facilitating electrophilic aromatic substitution. In contrast, the ethylsulfanyl group may donate electron density via sulfur’s lone pairs, altering reaction pathways . The 2-amino-phenylsulfanyl substituent introduces both steric bulk and hydrogen-bonding capacity, which could influence solid-state packing or biological interactions .

Synthetic Accessibility :

  • The chloro analog is synthesized via a low-yield chloride-catalyzed degradation process, limiting scalability . The ethylsulfanyl derivative may benefit from more efficient routes, such as thiourea-mediated substitutions or [3+3] cyclizations, though explicit protocols are lacking in the provided evidence .

Applications: The chloro compound is well-documented in dye chemistry due to its ability to form conjugated ylidene derivatives .

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